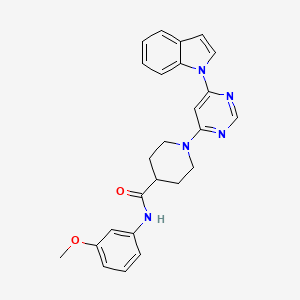

![molecular formula C15H12N4O3 B2653570 2-羟基-4-氧代-N-(吡啶-4-基甲基)-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺 CAS No. 886900-68-1](/img/structure/B2653570.png)

2-羟基-4-氧代-N-(吡啶-4-基甲基)-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

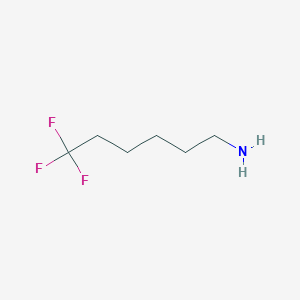

The compound “2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is a common feature in many biologically active compounds . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include being colorless crystalline compounds with sharp melting points . They are slightly soluble at room temperature in DMF and DMSO and practically insoluble in H2O .科学研究应用

增强镇痛特性

研究人员已探索了类似化合物中吡啶部分的修饰,以增强其生物学特性,特别是其镇痛特性。一项研究重点关注 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺中吡啶部分的 8 位甲基化。该修饰导致对位取代衍生物的生物活性增加,表明开发具有改进功效的新镇痛药的潜在途径 (Ukrainets 等人,2015)。

利尿特性

另一个研究领域是制备 2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸的烷基、芳基烷基和芳基酰胺,以研究它们的结构-生物活性关系,特别是它们的利尿特性。对这些特性及结构类似化合物的特性进行了比较分析,表明这些化合物在利尿剂的开发中具有潜力 (Ukrainets 等人,2008)。

抗肿瘤活性

一系列与我们的目标化学品相关的化合物,2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶,被设计和合成,作为非经典抗叶酸剂,针对胸苷酸和嘌呤核苷酸的生物合成。这些化合物对一组肿瘤细胞系显示出微摩尔至亚微摩尔抗增殖效力,表明它们作为癌症治疗的多靶抗叶酸剂的潜力 (Liu 等人,2015)。

光催化降解

吡啶(许多农药和相关化合物化学结构的一个组成部分)的光催化降解在 TiO2 上比苯甲酰胺更迅速。这项研究虽然没有直接涉及我们的目标化合物,但强调了吡啶环结构在环境化学中的相关性以及在有害化学物质降解中的潜在应用 (Maillard-Dupuy 等人,1994)。

未来方向

属性

IUPAC Name |

2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-13(17-9-10-4-6-16-7-5-10)12-14(21)18-11-3-1-2-8-19(11)15(12)22/h1-8,21H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRXCMRSWDLOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B2653502.png)